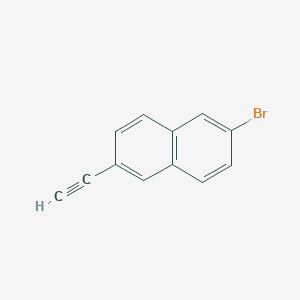
(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid is a chemical compound with a molecular formula of C7H11NO4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of aspartic acid with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-amino-4-methoxy-4-oxobutanoic acid: Another pyrrolidine derivative with similar structural features.
Spirocyclic oxindoles: Compounds with a spirocyclic structure that share some chemical properties with (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid.
Uniqueness
This compound is unique due to its specific acetyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
1932521-70-4 |
|---|---|
Fórmula molecular |
C7H9NO4 |
Peso molecular |
171.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



